H-Asp(Obzl)-OtBu.HCl: A Technical Guide for Researchers
H-Asp(Obzl)-OtBu.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of H-Asp(Obzl)-OtBu.HCl, a critical building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
H-Asp(Obzl)-OtBu.HCl, also known as L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride, is a protected amino acid derivative essential for the stepwise synthesis of peptides.[1] The strategic placement of the benzyl (Bzl) and tert-butyl (tBu) protecting groups on the side chain and C-terminus, respectively, allows for controlled and site-specific peptide bond formation. This dual protection scheme is fundamental to preventing unwanted side reactions during the elaboration of complex peptide chains.[1][2]
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in synthetic workflows.[1] It is widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique in pharmaceutical and biotechnological research.[1]
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of H-Asp(Obzl)-OtBu.HCl. These parameters are crucial for experimental design, including solvent selection, reaction stoichiometry, and purification protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂ClNO₄ | |
| Molecular Weight | 315.79 g/mol | |
| CAS Number | 52615-97-1 | |
| Appearance | White to off-white solid powder | |
| Melting Point | 109 - 119 °C | |
| Optical Rotation | [α]D²⁰ = +19 ± 3° (c=2 in MeOH) | |
| Purity | ≥ 98% |
Solubility and Storage
Proper handling and storage are paramount to maintaining the integrity of H-Asp(Obzl)-OtBu.HCl. The following table provides guidance on solubility and recommended storage conditions.
| Parameter | Details | Source(s) |
| Solubility | DMSO: 100 mg/mL (316.67 mM) | |
| Note: Ultrasonic agitation may be required. Hygroscopic nature of DMSO can impact solubility. | ||
| Storage (Solid) | 4°C, sealed storage, away from moisture. | |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Note: Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Role in Peptide Synthesis
H-Asp(Obzl)-OtBu.HCl is primarily employed as a monomeric unit in solid-phase peptide synthesis (SPPS), most commonly within the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. The workflow below illustrates the logical steps of incorporating an amino acid like H-Asp(Obzl)-OtBu.HCl into a growing peptide chain attached to a solid support.
Experimental Protocol: Incorporation of H-Asp(Obzl)-OtBu.HCl in Fmoc-SPPS
The following is a representative protocol for the coupling of H-Asp(Obzl)-OtBu.HCl onto a solid-supported peptide chain with a free N-terminal amine. This protocol is based on standard Fmoc-SPPS chemistry.
Materials:
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H-Asp(Obzl)-OtBu.HCl
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Fmoc-protected peptide-resin (with a free N-terminal amine)
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N,N'-Diisopropylethylamine (DIPEA)
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Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or a similar coupling reagent
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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20% (v/v) piperidine in DMF
Procedure:
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Resin Swelling: The peptide-resin is initially swelled in DMF for 30-60 minutes in a suitable reaction vessel.
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Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, it is deprotected by treating with 20% piperidine in DMF (2 x 10 minutes).
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Washing: The resin is thoroughly washed with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and prepare for coupling.
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Activation of H-Asp(Obzl)-OtBu.HCl:
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In a separate vessel, dissolve H-Asp(Obzl)-OtBu.HCl (3-5 equivalents relative to the resin loading) and HBTU (or equivalent coupling reagent, 3-5 equivalents) in a minimal amount of DMF.
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Add DIPEA (6-10 equivalents) to the solution. The presence of the hydrochloride in H-Asp(Obzl)-OtBu.HCl necessitates the use of an additional equivalent of base to neutralize the salt and another for the activation reaction.
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Allow the mixture to pre-activate for 2-5 minutes.
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Coupling Reaction:
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The activated amino acid solution is added to the washed and deprotected peptide-resin.
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The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
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The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
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Washing: Upon completion of the coupling, the resin is drained and washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
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Cycle Repetition: The resulting Fmoc-Asp(Obzl)-peptidyl-resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the target peptide sequence.
Note on Aspartimide Formation: A known side reaction when using protected aspartic acid derivatives is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Ser motifs. This can be minimized by using optimized coupling reagents, adding additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution, or employing alternative side-chain protecting groups for particularly sensitive sequences.
Conclusion
H-Asp(Obzl)-OtBu.HCl is a versatile and indispensable reagent for the synthesis of complex peptides. Its well-defined chemical properties and established role in SPPS make it a reliable choice for researchers in academia and industry. A thorough understanding of its characteristics and the nuances of its application, particularly with regard to potential side reactions, is crucial for the successful synthesis of high-purity target peptides for therapeutic and research applications.
